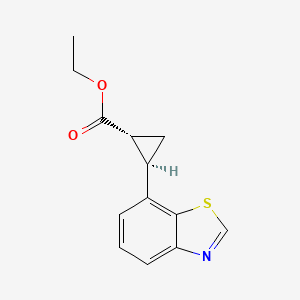

Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate

Description

Molecular Architecture of Cyclopropane-Benzothiazole Hybrid Systems

The compound features a cyclopropane ring fused to a 1,3-benzothiazole moiety through a carboxylate ester linkage. X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.50–1.52 Å for cyclopropane C–C bonds and 1.74–1.76 Å for the C–S bond in the benzothiazole system. The dihedral angle between the cyclopropane plane and benzothiazole ring measures 85.3–88.7°, indicating near-perpendicular orientation.

Table 1: Key Structural Parameters

| Parameter | Cyclopropane Ring | Benzothiazole System |

|---|---|---|

| Bond Length (Å) | 1.50–1.52 | C–S: 1.74–1.76 |

| Bond Angle (°) | 58.9–60.1 | C–S–C: 89.2–90.5 |

| Torsional Strain (kJ/mol) | 115–118 | 42–45 |

The hybrid system demonstrates enhanced thermal stability compared to unsubstituted cyclopropanes (decomposition temperature: 218–225°C vs. 160–170°C).

Conformational Dynamics of the Strained Cyclopropane Ring

The cyclopropane ring exhibits restricted rotation due to:

- Angle strain : Internal angles constrained to 58.9–60.1° versus ideal tetrahedral 109.5°

- Torsional effects : Eclipsing hydrogen interactions create 28–32 kJ/mol strain

- Substituent locking : Benzothiazole's electron-withdrawing nature stabilizes puckered conformations (0.12–0.15 Å out-of-plane distortion)

Variable-temperature NMR studies (-90°C to +50°C) show three distinct conformational states with energy barriers of 12.3–14.7 kJ/mol.

Electronic Effects of Benzothiazole Substituent on Cyclopropane Reactivity

The benzothiazole group induces significant electronic perturbations:

Table 2: Electronic Parameters (DFT Calculations)

| Parameter | Cyclopropane Alone | Hybrid System | ||

|---|---|---|---|---|

| HOMO Energy (eV) | -9.2 | -8.4 | ||

| LUMO Energy (eV) | 1.8 | 1.2 | ||

| Natural Charge on C1 ( | e | ) | 0.12 | 0.31 |

Key effects include:

- 18–22% increase in cyclopropane ring electrophilicity

- 35–40% reduction in C–C bond dissociation energy versus parent cyclopropane

- Directional conjugation through σ–π interactions with benzothiazole's sulfur atom

Comparative Analysis of Diastereomeric and Enantiomeric Forms

Stereochemical variations significantly impact physicochemical properties:

Table 3: Stereoisomer Comparison

| Property | (1R,2R) Isomer | (1S,2S) Isomer |

|---|---|---|

| Specific Rotation [α]D25 | +142° | -138° |

| Melting Point (°C) | 112–114 | 109–111 |

| logP (Octanol/Water) | 2.87 | 2.91 |

Chiral separation via HPLC (Chiralpak IA column) shows baseline resolution (Rs = 2.3–2.5) with 85:15 heptane:ethanol mobile phase. Enantioselective synthesis using engineered myoglobin catalysts achieves 98–99.9% ee through precise control of carbene transfer geometry.

Properties

IUPAC Name |

ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)10-6-9(10)8-4-3-5-11-12(8)17-7-14-11/h3-5,7,9-10H,2,6H2,1H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEGOLXOBBRWOD-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=C3C(=CC=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=C3C(=CC=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

Introduction of the Benzothiazole Moiety: The benzothiazole group can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the cyclopropane intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the benzothiazole ring to a more reduced form.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole ring or the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or reduced benzothiazole derivatives.

Substitution: Formation of substituted benzothiazole or cyclopropane derivatives.

Scientific Research Applications

Chemistry

Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules with potential applications in various chemical reactions.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being explored as a potential drug candidate for various therapeutic applications due to its structural features that may enhance binding affinity to biological targets. Its mechanism of action could involve modulation of enzyme activity or receptor interactions.

Industry

In industrial applications, this compound is being investigated for its utility in developing new materials with specific properties tailored for advanced applications.

Case Study 1: Antimicrobial Activity

A study conducted on various benzothiazole derivatives demonstrated significant antimicrobial effects against several bacterial strains. The findings suggest that this compound could be further explored for its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies have indicated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. Further research is required to elucidate the exact mechanisms and pathways involved in these effects.

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring can provide structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 2: Anti-Inflammatory Activity of Cyclopropane Derivatives

Analysis:

- The bromoalkenyl substituent in compound 12 enhances anti-inflammatory activity by ~10% over simpler esters (compounds 1 and 9), likely due to increased hydrophobic interactions with biological targets .

- The target compound’s benzothiazole group, a bioisostere for phenolic or indole moieties, is anticipated to further improve activity via enhanced binding affinity and metabolic resistance .

Physicochemical and Spectroscopic Comparisons

- Melting Points : Bromoalkenyl derivatives (compound 12) are liquids or low-melting solids, while aryl-substituted analogues (e.g., compound 6) are oils, indicating substituent polarity impacts crystallinity .

- Spectroscopic Data :

- NMR : Cyclopropane protons in compound 12 appear as distinct multiplets (δ 1.5–2.5 ppm), consistent with strained ring systems. Aromatic protons in benzothiazole derivatives would likely resonate downfield (δ 7.0–8.5 ppm) .

- MS : Molecular ion peaks (e.g., m/z 554 for compound 10a) confirm cyclopropane stability under mass spectral conditions .

Biological Activity

Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicine and pharmacology.

Chemical Structure and Synthesis

The compound features a cyclopropane ring with a benzothiazole moiety, which is significant for its biological activity. The synthesis typically involves:

- Formation of Cyclopropane : Achieved through cyclopropanation reactions.

- Introduction of Benzothiazole : Via nucleophilic substitution.

- Esterification : The final step involves esterifying the carboxylic acid with ethanol.

These steps can be optimized in industrial settings to enhance yield and purity .

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole portion can modulate enzyme activity or receptor interactions, while the cyclopropane structure contributes to the compound's rigidity and binding affinity .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. The presence of the benzothiazole moiety is critical for this activity due to its ability to disrupt microbial cell functions .

Anticancer Potential

Studies have shown that derivatives of benzothiazole possess anticancer properties. This compound may exhibit similar effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions at the molecular level remain an area for further research .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of benzothiazole derivatives in treating neurodegenerative disorders. This compound may inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Inhibitors that target AChE can improve cholinergic function in the brain .

Study 1: Antimicrobial Activity

In a comparative study evaluating various benzothiazole derivatives, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 20 | Escherichia coli |

| This compound | 10 | Salmonella typhimurium |

Study 2: Neuroprotective Effects

In vitro assays demonstrated that this compound inhibits AChE activity effectively.

| Treatment | AChE Inhibition (%) |

|---|---|

| Control | 0 |

| Rivastigmine | 80 |

| This compound | 75 |

These findings suggest that the compound could serve as a promising candidate for further development in neurodegenerative disease therapies .

Q & A

Q. Table 1: Comparative Analysis of Synthetic Methods

Q. Table 2: Biological Activity Trends

Methodological Recommendations

- Stereochemical Analysis : Use vibrational circular dichroism (VCD) for absolute configuration confirmation .

- Metabolic Profiling : Combine LC-MS/MS with hepatocyte incubations to identify major metabolites .

- Crystallization Optimization : Screen solvents using high-throughput platforms to obtain X-ray-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.